N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide
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Overview
Description
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Chlorination: The benzothiazole ring is then chlorinated at the 4 and 5 positions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the benzothiazole ring. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used as a probe to study the interactions between proteins and small molecules, particularly in the context of enzyme inhibition.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Environmental Analysis: It is employed in the detection and quantification of pollutants due to its sensitivity and specificity in various analytical techniques.
Mechanism of Action
The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby disrupting specific biochemical pathways. This inhibition can lead to the suppression of cancer cell growth or the modulation of immune responses.
Comparison with Similar Compounds
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide can be compared with other benzothiazole derivatives such as:
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methoxybenzamide: Similar in structure but with a methoxy group instead of a fluorine atom, this compound may exhibit different biological activities and reactivity.
N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide: Lacking the fluorine atom, this compound may have different pharmacokinetic properties and potency.
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide: With additional methoxy groups, this compound may show enhanced or reduced activity depending on the target.
This compound stands out due to its unique combination of substituents, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2FN2OS/c15-8-5-6-10-12(11(8)16)18-14(21-10)19-13(20)7-3-1-2-4-9(7)17/h1-6H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQQVCKNCHDGNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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